2-Phenyl-1,3-benzoxazol-5-amine
Overview
Description
2-Phenyl-1,3-benzoxazol-5-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBOX or PB1, and it is a heterocyclic compound with a benzoxazole ring system. The molecular formula of PBOX is C13H10N2O, and it has a molecular weight of 210.23 g/mol.
Scientific Research Applications
Antitumor Properties and Drug Development
One area of application involves the development of novel antitumor compounds. For instance, derivatives of 2-Phenyl-1,3-benzoxazol-5-amine, such as 2-(4-aminophenyl)benzothiazoles, have been explored for their selective and potent antitumor properties. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active metabolites effective against certain carcinoma cell lines and xenograft tumors. The development of amino acid prodrugs has been employed to enhance solubility and bioavailability, overcoming limitations posed by the lipophilicity of the parent compounds (Bradshaw et al., 2002).
Organic Synthesis and Chemistry
2-Phenyl-1,3-benzoxazol-5-amine is also significant in the field of synthetic organic chemistry. Research includes the development of methodologies for the oxidative amination of benzoxazoles, leading to the formation of 2-aminobenzoxazoles. These methods employ catalytic quantities of redox catalysts and avoid the use of excess oxidants or supporting electrolytes, simplifying workup and reducing waste (Gao et al., 2014).
Polymer Science and Material Engineering
In materials science, 2-Phenyl-1,3-benzoxazol-5-amine derivatives are used as components in polymers and coatings, enhancing properties such as thermal stability, mechanical strength, and solvent resistance. For example, benzoxazine monomers derived from this compound have been polymerized, showing good thermal properties and potential applications in advanced materials sectors (Ohashi et al., 2016).
properties
IUPAC Name |
2-phenyl-1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOXXPHZWVBJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352203 | |
Record name | 2-phenyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-benzoxazol-5-amine | |
CAS RN |
41373-37-9 | |
Record name | 5-Amino-2-phenylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41373-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-1,3-BENZOXAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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